Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as morpholines. Morpholines are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This compound is particularly notable for its imidazole moiety, which is a five-membered ring containing two nitrogen atoms.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including dyes, pigments, and polymers.
Safety and Hazards
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, the future directions of Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate could involve further exploration of its potential uses in drug development and other applications.
Mechanism of Action
Target of Action
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a complex compound that is part of the imidazole family . Imidazole compounds are known to have a broad range of biological properties and are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole compounds are known to affect various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents can be influenced by environmental factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated products.
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with similar biological activity.
Morpholine: The parent compound without the imidazole moiety.
Tert-butyl esters: Other esters with similar protective groups.
Uniqueness: Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is unique due to its combination of the morpholine and imidazole rings, which provides it with distinct chemical and biological properties compared to its simpler analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.
Properties
IUPAC Name |
tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-9(8-15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUZXPIAWDNCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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